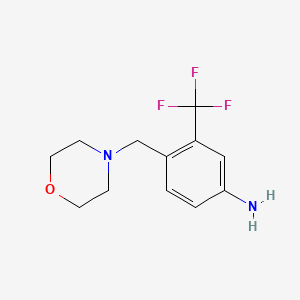

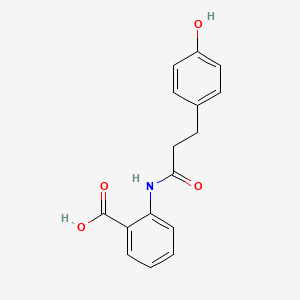

![molecular formula C8H15NO B3029625 4-Aminobicyclo[2.2.2]octan-1-ol CAS No. 72948-82-4](/img/structure/B3029625.png)

4-Aminobicyclo[2.2.2]octan-1-ol

Overview

Description

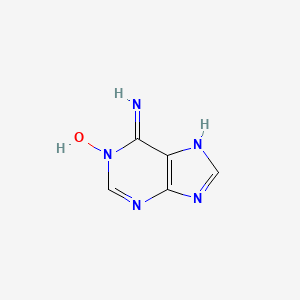

4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride, also known as 4-ABCOH, is a bicyclic amine hydrochloride salt. It is used for a variety of scientific research applications. The molecular formula is CHClNO, with an average mass of 177.672 Da and a monoisotopic mass of 177.092041 Da .

Synthesis Analysis

Several 4-aminobicyclo[2.2.2]octan-2-ones and -ols were synthesized using different pathways . The reaction mixture was investigated for the presence of possible intermediates using GC-MS .Molecular Structure Analysis

The molecular structure of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride is represented by the formula CHClNO . The average mass is 177.672 Da and the monoisotopic mass is 177.092041 Da .Physical And Chemical Properties Analysis

The physical form of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride is a white to yellow solid . The storage temperature is room temperature in an inert atmosphere .Scientific Research Applications

Overview

4-Aminobicyclo[2.2.2]octan-1-ol, as a specific chemical compound, has not been directly addressed in the available literature. However, the exploration of similar bicyclic structures and amines reveals a wide range of applications in scientific research. These compounds are often studied for their potential in drug development, material science, and as intermediates in synthetic organic chemistry.

Biomedical Applications

Bicyclic structures similar to 4-Aminobicyclo[2.2.2]octan-1-ol are frequently investigated for their biological activities. For instance, aminopyridines, like 4-aminopyridine, have been extensively studied for their roles in enhancing nerve impulse conduction, particularly in conditions such as multiple sclerosis, highlighting the potential of bicyclic amines in neurodegenerative disease treatment (Jensen et al., 2014). Additionally, the unique structures of these compounds allow for the modulation of their pharmacokinetic and pharmacodynamic properties, thereby expanding their utility in medicinal chemistry.

Synthetic and Material Chemistry

Compounds with bicyclic structures and functional groups such as amines and alcohols serve as versatile intermediates in synthetic chemistry. They are pivotal in constructing complex molecules due to their reactivity and ability to participate in various chemical transformations. For example, the use of amino-1,2,4-triazoles demonstrates the utility of bicyclic amines in producing agricultural products, pharmaceuticals, and high-energy materials, showcasing their diverse applications in fine chemical synthesis (Nazarov et al., 2021).

Safety And Hazards

The safety information for 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection, and avoiding release to the environment .

Future Directions

Several 4-aminobicyclo[2.2.2]octan-2-ones and -ols were synthesized and investigated for their activity against Trypanosoma b. rhodesiense, the causative organism of East African sleeping sickness, and Plasmodium falciparum, the protozoan parasite which causes Malaria tropica . The results of these investigations could guide future research directions .

properties

IUPAC Name |

4-aminobicyclo[2.2.2]octan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-7-1-4-8(10,5-2-7)6-3-7/h10H,1-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWRJAXBYGZUQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CC2)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502563 | |

| Record name | 4-Aminobicyclo[2.2.2]octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminobicyclo[2.2.2]octan-1-ol | |

CAS RN |

72948-82-4 | |

| Record name | 4-Aminobicyclo[2.2.2]octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)

![Imidazo[1,5-A]pyridin-8-amine](/img/structure/B3029552.png)

![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B3029559.png)

![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B3029563.png)

![9-Iodo-9-borabicyclo[3.3.1]nonane](/img/structure/B3029564.png)